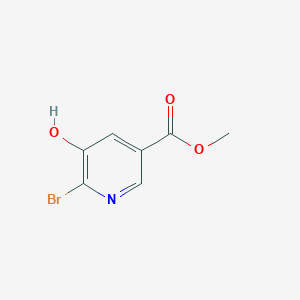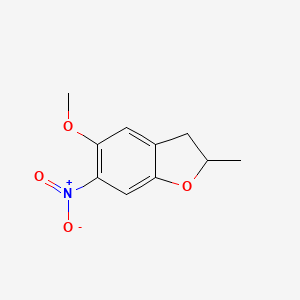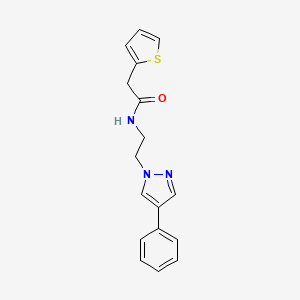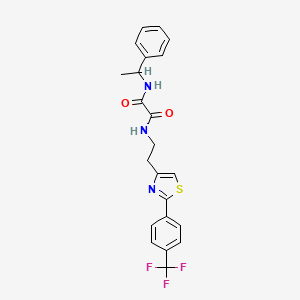![molecular formula C13H12N2O2 B2995472 N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710585-38-8](/img/structure/B2995472.png)
N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1710585-38-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is N-(2-hydroxybenzyl)isonicotinamide .
Molecular Structure Analysis
The InChI code for “N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is 1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” is a powder .Applications De Recherche Scientifique
Selective Inhibitors Discovery
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the significance of pyridine carboxamide derivatives in developing targeted therapies. These compounds, through modification at the pyridine and pyridone positions, demonstrated improved enzyme potency, aqueous solubility, and kinase selectivity. One analogue showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating its potential for cancer therapy (Schroeder et al., 2009).
Antimicrobial Activities
Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and found to possess significant antibacterial and antifungal activities. These compounds demonstrated activity against bacterial and fungal strains with MIC values in the range of 12.5-25µg/mL, showing efficacy comparable or even superior to standard drugs (Zhuravel et al., 2005).
Antidepressant and Nootropic Agents
Research on Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides revealed their antidepressant and nootropic activities. Certain derivatives exhibited high antidepressant activity in the elevated plus maze test and passive avoidance test in mice. This suggests the 2-azetidinone skeleton has potential as a CNS active agent, contributing to the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyridine compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine compounds can undergo various chemical reactions, including nitration . The compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function.
Biochemical Pathways
Pyridine compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Isonicotinamide, a structurally similar compound, is known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide may have similar solubility properties, which could impact its bioavailability.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDNYDLVJXXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)
![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)



![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)